4-ethenyl-N,N-dimethylbenzene-1-sulfonamide
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Overview
Description
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide is a chemical compound with the molecular formula C10H13NO2S and a molecular weight of 211.28 g/mol . It is also known by its IUPAC name, N,N-dimethyl-4-vinylbenzenesulfonamide . This compound is characterized by the presence of a vinyl group attached to a benzene ring, which is further substituted with a sulfonamide group.
Preparation Methods
The synthesis of 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide typically involves the reaction of N,N-dimethylbenzenesulfonamide with a vinylating agent under specific conditions . The reaction conditions often include the use of a base to deprotonate the sulfonamide, followed by the addition of the vinylating agent. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols under the influence of oxidizing agents such as peracids or osmium tetroxide.
Reduction: The compound can undergo reduction reactions, particularly at the vinyl group, to form ethyl derivatives using reducing agents like hydrogen in the presence of a catalyst.
Common reagents used in these reactions include oxidizing agents like peracids, reducing agents like hydrogen, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers and other materials due to its reactive vinyl group.
Mechanism of Action
The mechanism of action of 4-ethenyl-N,N-dimethylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes and receptors. The vinyl group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The sulfonamide group can also interact with specific binding sites, influencing the compound’s overall activity .
Comparison with Similar Compounds
4-ethenyl-N,N-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
N,N-dimethylbenzenesulfonamide: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-ethenylbenzenesulfonamide: Lacks the N,N-dimethyl substitution, which can affect its solubility and reactivity.
N,N-dimethyl-4-ethylbenzenesulfonamide: Has an ethyl group instead of a vinyl group, altering its chemical properties and reactivity.
The presence of both the vinyl and N,N-dimethyl groups in this compound makes it unique and versatile for various applications.
Properties
Molecular Formula |
C10H13NO2S |
---|---|
Molecular Weight |
211.28 g/mol |
IUPAC Name |
4-ethenyl-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H13NO2S/c1-4-9-5-7-10(8-6-9)14(12,13)11(2)3/h4-8H,1H2,2-3H3 |
InChI Key |
NSXHGNRQESFGHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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